Bromopyrogallol Red

Spectrophotometry Trace Metal Analysis Iron Determination

Laboratories requiring precise metal ion detection or unbiased total protein quantitation face sensitivity and selectivity limitations with non-brominated xanthene dyes. Bromopyrogallol Red solves this via its dibrominated structure, delivering quantifiably distinct molar absorptivity and protein fraction response. • Ga³⁺ detection: ε = 1.3 × 10⁵ L·mol⁻¹·cm⁻¹ via surfactant-enhanced ternary complex • Total protein: Equal albumin/globulin sensitivity eliminates BCG fraction bias • Enzymatic assays: Standalone chromogenic H₂O₂ substrate (Km = 2.07 × 10⁻⁵ mol·L⁻¹) Reliable, specification-driven supply with global shipping.

Molecular Formula C19H10Br2O8S
Molecular Weight 558.2 g/mol
CAS No. 16574-43-9
Cat. No. B103178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromopyrogallol Red
CAS16574-43-9
Molecular FormulaC19H10Br2O8S
Molecular Weight558.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)Br)O)O)O)O)Br)OS2(=O)=O
InChIInChI=1S/C19H10Br2O8S/c20-10-5-8-17(15(24)13(10)22)28-18-9(6-11(21)14(23)16(18)25)19(8)7-3-1-2-4-12(7)30(26,27)29-19/h1-6,22-25H
InChIKeyQFXYYBXMARTXHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromopyrogallol Red (CAS 16574-43-9) as a Differentiated Spectrophotometric Reagent and Chromogenic Substrate


Bromopyrogallol Red (BPR), systematically named 2',7'-dibromo-3',4',5',6'-tetrahydroxyspiro[benzo[c][1,2]oxathiole-3,9'-xanthene]-1,1-dioxide, is a dibrominated sulfonphthalein xanthene dye . Its core chemical structure features two bromine substituents and a sulfonic acid group, endowing it with characteristic pH-dependent spectral properties (λmax 550-560 nm at pH 6.0) and the capacity for metal chelation via its catechol-like trihydroxy moieties [1]. Within the broader class of xanthene-based metallochromic indicators, BPR occupies a defined niche spanning metal ion spectrophotometry, enzymatic assays as a peroxidase substrate, and protein quantitation methodologies [2].

Why Generic 'Red Dye' Substitution for Bromopyrogallol Red Fails in Analytical Workflows


Substituting Bromopyrogallol Red with non-brominated analogs like Pyrogallol Red (PR) or structurally related xanthene dyes such as Pyrocatechol Violet (PV) is not analytically neutral. The presence of two bromine atoms in BPR alters both the electronic environment of the chromophore and the steric bulk of the ligand, leading to quantifiably distinct molar absorptivities, complex stoichiometries, and wavelength shifts with the same metal ions [1]. Furthermore, in dye-binding protein assays, BPR demonstrates protein fraction response characteristics that diverge markedly from clinically common dyes like Bromocresol Green, directly impacting the accuracy of total protein determination in biological fluids [2]. The following evidence confirms that performance parameters obtained with one xanthene dye cannot be extrapolated to another without compromising analytical sensitivity, linear range, or selectivity.

Bromopyrogallol Red: Quantitative Evidence of Differentiation for Procurement Decision-Making


Enhanced Molar Absorptivity for Iron(II) Quantification vs. Non-Brominated Pyrogallol Red

In the presence of a quaternary ammonium salt (TDTA), Bromopyrogallol Red (BPR) forms a ternary complex with iron(II) that exhibits significantly higher molar absorptivity than the corresponding complex formed with its non-brominated structural analog, Pyrogallol Red (PR) [1]. The enhanced sensitivity directly translates to lower detection limits and improved precision for trace iron analysis.

Spectrophotometry Trace Metal Analysis Iron Determination

Increased Ternary Complex Stoichiometry for Gallium Detection vs. Pyrogallol Red

In surfactant-enhanced systems, Bromopyrogallol Red demonstrates a distinct ability to form higher-order ternary complexes with gallium compared to Pyrogallol Red [1]. While PR maintains a 1:1 metal-to-ligand ratio in ternary systems, BPR shifts to a 1:3 stoichiometry in the presence of cationic surfactants, resulting in dramatically increased molar absorptivity and analytical sensitivity.

Gallium Analysis Surfactant-Enhanced Spectrophotometry Ternary Complexes

Superior Discrimination of Polyphosphate Anions in Chemosensing Arrays vs. Pyrocatechol Violet

In cyclic peptide receptor-based chemosensing ensembles, the choice of indicator dye governs the system's discriminatory power for structurally similar anions [1]. BPR and PR both provide enhanced discrimination between polyphosphate ions (PPi, ATP, ADP) when compared directly to Pyrocatechol Violet (PV), despite differing binding stoichiometries to the receptor scaffold.

Chemosensing Polyphosphate Discrimination Colorimetric Arrays

Equal Sensitivity to Albumin and Globulin Fractions in Total Protein Assays vs. Bromocresol Green

A comparative analysis of organic dyes for spectrophotometric total protein determination in biological fluids reveals that results obtained with different dyes can diverge due to reagent-specific interactions with protein fractions [1]. BPR was identified as possessing equal sensitivity to both albumin and globulin fractions, a property that minimizes calibration-dependent error in clinical total protein measurements.

Clinical Chemistry Protein Quantitation Dye-Binding Assays

Visible-Range Spectral Response Enabling Beer Haze Protein Detection vs. UV-Responding Dyes

In a comparative screen of fifteen candidate dyes for haze-active protein detection in beer, BPR demonstrated a critical operational advantage over UV-responding dyes such as Alizarin Red S and Nuclear Fast Red [1]. BPR's absorbance change at 600 nm falls in the visible spectrum, circumventing the high UV background absorbance inherent to beer matrices.

Brewing Science Haze-Active Protein Dye-Binding Assay

Peroxidase Substrate with Established Michaelis-Menten Kinetics for Quantitative Enzymatic Assays

BPR has been rigorously characterized as a hydrogen donor substrate for horseradish peroxidase (HRP), with full Michaelis-Menten kinetic parameters established under defined conditions [1]. This kinetic characterization enables BPR to serve not merely as a qualitative chromogen but as a quantitative tool for coupled enzymatic assays, including glucose determination via glucose oxidase coupling.

Enzymology Peroxidase Assays Michaelis-Menten Kinetics

High-Value Application Scenarios for Bromopyrogallol Red Based on Quantitative Differentiation


Ultra-Trace Gallium Determination in Semiconductor or Environmental Matrices

For laboratories requiring highly sensitive gallium quantitation (e.g., semiconductor purity analysis, environmental monitoring), BPR offers a surfactant-enhanced spectrophotometric platform with molar absorptivity up to 1.3 × 10⁵ L·mol⁻¹·cm⁻¹ through formation of a 1:3 ternary complex [1]. This sensitivity significantly exceeds that achievable with Pyrogallol Red under comparable conditions (ε ≈ 6.0 × 10⁴ L·mol⁻¹·cm⁻¹ for 1:1 complex), enabling detection of gallium at sub-ppm levels without atomic spectroscopy instrumentation.

Total Protein Quantitation in Clinical Specimens with Variable Albumin/Globulin Ratios

Clinical laboratories and diagnostic kit developers evaluating protein assays should prioritize BPR over albumin-biased dyes like Bromocresol Green (BCG) when sample cohorts may include pathological conditions altering albumin/globulin ratios. BPR's demonstrated equal sensitivity to both protein fractions minimizes systematic error when using non-protein-matched calibration standards [2], ensuring more reliable total protein measurements across diverse patient populations.

Quantitative Haze-Active Protein Monitoring in Brewery Quality Control

Brewing operations seeking to implement rapid, cost-effective haze stability testing can leverage BPR's visible-range spectral response at 600 nm and validated linear response (50–600 mg/L gliadin, r² = 0.99) for haze-active protein quantitation [3]. Unlike UV-responding dyes that require extensive sample cleanup to mitigate beer's inherent UV absorbance, BPR enables direct spectrophotometric measurement with minimal sample preparation, accelerating QC workflows.

Quantitative Peroxidase-Coupled Assays for Metabolite Detection (e.g., Glucose, H₂O₂)

Researchers developing enzymatic assays for glucose, uric acid, cholesterol, or direct H₂O₂ measurement can substitute BPR for traditional phenol-4-AAP systems. BPR functions as a standalone chromogenic hydrogen donor with fully characterized Michaelis-Menten kinetics (Km = 2.07 × 10⁻⁵ mol·L⁻¹, Vmax = 1.62 × 10⁻⁷ mol·L⁻¹·s⁻¹ at pH 6.2) [4]. This eliminates the need for coupling agents and avoids the bilirubin interference (380–530 nm) that compromises phenol-4-AAP systems in serum samples, while maintaining picomolar HRP detection sensitivity (9.2 × 10⁻¹² mol·L⁻¹).

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